3-Amino-1-(2-chlorophenyl)propan-1-one hydrochloride
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Overview
Description
3-Amino-1-(2-chlorophenyl)propan-1-one hydrochloride is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of compounds structurally related to the naturally occurring stimulant cathinone, found in the khat plant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-chlorophenyl)propan-1-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and nitroethane.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form 2-chloro-β-nitrostyrene.
Reduction: The nitrostyrene intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield 3-amino-1-(2-chlorophenyl)propan-1-one.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-chlorophenyl)propan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 2-chlorophenylacetic acid or 2-chlorobenzaldehyde.
Reduction: Formation of 3-amino-1-(2-chlorophenyl)propan-1-ol.
Substitution: Formation of halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
3-Amino-1-(2-chlorophenyl)propan-1-one hydrochloride has been studied for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of other cathinone derivatives and related compounds.
Biology: Investigated for its effects on neurotransmitter systems and potential use as a research tool in neuropharmacology.
Medicine: Explored for its potential therapeutic applications, including as a stimulant or antidepressant.
Industry: Utilized in the development of novel materials and chemical intermediates
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-chlorophenyl)propan-1-one hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to act as a monoamine transporter inhibitor, affecting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant and psychoactive effects .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) hydrochloride
- N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-chloroethcathinone, 4-CEC) hydrochloride
- 2-amino-1-(3-chlorophenyl)propan-1-ol
Comparison
3-Amino-1-(2-chlorophenyl)propan-1-one hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its pharmacological properties and reactivity. Compared to similar compounds, it may exhibit different potency, selectivity, and duration of action .
Properties
IUPAC Name |
3-amino-1-(2-chlorophenyl)propan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-8-4-2-1-3-7(8)9(12)5-6-11;/h1-4H,5-6,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVKEQBLLXMRQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCN)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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